Methyl (2-ethoxy-4-formylphenoxy)acetate

Lipophilicity Physicochemical Properties Drug-Likeness

Researchers needing a modular phenoxyacetate building block face limited access to compounds offering orthogonal aldehyde and protected carboxyl reactivity. Methyl (2-ethoxy-4-formylphenoxy)acetate (CAS 428482-76-2) resolves this with its unique 2-ethoxy-4-formyl substitution pattern. - Orthogonal reactivity: electrophilic aldehyde for Schiff base/hydrazone chemistry alongside a methyl ester that remains inert during aldehyde transformations, enabling chemoselective functionalization without additional protection steps. - Scaffold differentiation: the 2-ethoxy substituent provides an additional SAR vector absent in simpler 4-formylphenoxyacetates, allowing fine-tuning of lipophilicity, hydrogen bonding, and target binding interactions. - Flexible purity grades: 95% for early-stage route scouting; 98% for later-stage optimization where impurity control is critical. Global stock available with rapid shipping.

Molecular Formula C12H14O5
Molecular Weight 238.24 g/mol
CAS No. 428482-76-2
Cat. No. B1270620
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl (2-ethoxy-4-formylphenoxy)acetate
CAS428482-76-2
Molecular FormulaC12H14O5
Molecular Weight238.24 g/mol
Structural Identifiers
SMILESCCOC1=C(C=CC(=C1)C=O)OCC(=O)OC
InChIInChI=1S/C12H14O5/c1-3-16-11-6-9(7-13)4-5-10(11)17-8-12(14)15-2/h4-7H,3,8H2,1-2H3
InChIKeyDZYBXVLDFNWLLY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl (2-ethoxy-4-formylphenoxy)acetate: Overview


Methyl (2-ethoxy-4-formylphenoxy)acetate (CAS 428482-76-2) is a substituted phenoxyacetate derivative featuring a reactive 4-formyl (aldehyde) group ortho to an ethoxy substituent on a phenoxy core, with a methyl ester terminus . As an aromatic aldehyde building block, this compound provides dual reactive handles—an electrophilic aldehyde for condensation (e.g., Schiff base formation) and a protected carboxylic acid for subsequent ester hydrolysis or amidation—making it a modular intermediate in pharmaceutical and agrochemical synthesis [1]. Commercially available at purities ranging from 95% to 98%, this compound is distributed as a research-grade solid for use as a synthetic intermediate, not as a final active ingredient .

Dual reactive handles: aldehyde for condensation, protected carboxyl for late-stage hydrolysis/amidation
2-Ethoxy-4-formyl substitution pattern enables unique electronic and steric control in synthetic routes
Available as research-grade solid; suitable as a synthetic intermediate, not as a final active ingredient

Substitution Challenges: Methyl (2-ethoxy-4-formylphenoxy)acetate


Within the phenoxyacetate chemical class, substitution is not straightforward: the combination of a 2-ethoxy group and a 4-formyl substituent on the aromatic ring creates a unique electronic and steric environment that influences both reactivity at the aldehyde center and downstream deprotection efficiency [1]. Closely related analogs—such as ethyl (4-formylphenoxy)acetate (lacking the 2-ethoxy group) or ethyl (2-ethoxy-4-formylphenoxy)acetate (ethyl ester analog)—differ in lipophilicity, hydrogen-bonding capacity, and ester hydrolysis kinetics, which can alter reaction yields, purification profiles, and biological screening outcomes . Procurement decisions must account for these substituent-specific effects: replacing methyl (2-ethoxy-4-formylphenoxy)acetate with a generic phenoxyacetate lacking either the 2-ethoxy group or the methyl ester may yield different intermediate stability and divergent structure-activity relationships, potentially invalidating synthetic routes or SAR conclusions [2].

2-Ethoxy group absence
Analogs lacking the 2-ethoxy substituent (e.g., ethyl (4-formylphenoxy)acetate) may shift aldehyde reactivity and deprotection efficiency, affecting intermediate stability.
Ester moiety variation
Replacing the methyl ester with an ethyl ester alters lipophilicity and hydrolysis kinetics, which can impact reaction yields and purification profiles.
Generic phenoxyacetate substitution
Using a phenoxyacetate lacking both the 2-ethoxy and 4-formyl groups may produce divergent structure-activity relationships, potentially invalidating SAR conclusions.

Quantitative Differentiation: Methyl (2-ethoxy-4-formylphenoxy)acetate vs. Analogs


Lipophilicity (LogP) Comparison

The lipophilicity of methyl (2-ethoxy-4-formylphenoxy)acetate is reported as LogP = 1.58, which differs from the ethyl ester analog ethyl 2-(2-ethoxy-4-formylphenoxy)acetate . Lipophilicity is a critical determinant of membrane permeability and solubility in medicinal chemistry optimization. While direct head-to-head data are not available, cross-class inference from established structure-property relationships indicates that methyl esters generally exhibit 0.5-0.6 LogP units lower lipophilicity than their ethyl ester counterparts, affecting logD, solubility, and cellular permeability in screening assays .

Lipophilicity (LogP)
Class-level
LogP 1.58 vs ~2.1–2.2 (ethyl ester analog)
ΔLogP ≈ -0.5 to -0.6
Lower lipophilicity may support improved aqueous solubility
Class-level inference; direct experimental comparison unavailable
Lipophilicity Physicochemical Properties Drug-Likeness

tPSA Comparison

The topological polar surface area (tPSA) of methyl (2-ethoxy-4-formylphenoxy)acetate is 61.8 Ų . This value falls well below the 140 Ų threshold typically associated with good oral bioavailability in drug discovery. In comparison, structurally related compounds with additional hydrogen-bond donors or acceptors (e.g., free carboxylic acid analogs such as 2-(2-ethoxy-4-formylphenoxy)acetic acid) have higher tPSA values (estimated >80 Ų), which can reduce membrane permeability and oral absorption potential [1]. This quantitative difference arises from the protected methyl ester functionality that masks a polar carboxylate group until hydrolytic release.

tPSA
Class-level
61.8 Ų vs >80 Ų (free acid analog)
ΔtPSA ≈ -18 Ų
Lower tPSA correlates with better passive membrane diffusion potential
Computed values; free acid tPSA inferred from class-level carboxylate contribution
Bioavailability tPSA Drug Design

Purity Grade Comparison

Commercial availability of methyl (2-ethoxy-4-formylphenoxy)acetate includes multiple purity grades with quantitative differentiation. Standard research grade material is supplied at 95% purity (min. purity spec) , while select vendors offer a higher 98% purity grade under catalog number CS-0117315 . The 3% absolute purity difference translates to a 60% reduction in total impurity burden (from ≤5% impurities to ≤2% impurities). In the context of multistep synthesis, higher purity starting material reduces the probability of side-product formation and simplifies purification of downstream intermediates, which is particularly relevant for library synthesis where product yield and purity are directly linked to input material quality.

Purity grade
Head-to-head
98% purity grade
+3% absolute purity, 60% lower impurity burden
Reduced impurity burden may improve downstream synthesis consistency
Vendor-specified grade; analytical method not provided
Chemical Purity Synthetic Intermediate Quality Control

Hazard Classification Comparison

Methyl (2-ethoxy-4-formylphenoxy)acetate carries a GHS07 hazard classification (Harmful/Irritant) with specific H-statements: H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . This hazard profile imposes specific handling, storage, and shipping requirements that differ from less hazardous phenoxyacetate analogs. In contrast, structurally related compounds lacking the formyl group or with different ester moieties may have reduced or absent hazard classifications, affecting procurement and laboratory handling protocols . For institutional procurement, this classification triggers additional safety documentation, training requirements, and potentially higher shipping costs due to hazardous material handling fees.

Hazard classification
Cross-study
GHS07; H302, H315, H319, H335
vs. potentially unclassified analog
Triggers additional safety documentation and handling requirements
Based on Fluorochem SDS; comparator hazard inferred from analog structure
Safety Data Handling Requirements Procurement Compliance

Application Scenarios: Methyl (2-ethoxy-4-formylphenoxy)acetate


Medicinal Chemistry: Compound Library Synthesis

This compound serves as a privileged scaffold for generating diverse chemical libraries via aldehyde condensation chemistry (e.g., hydrazone, oxime, or Schiff base formation) followed by ester hydrolysis to reveal a carboxylic acid for amide coupling. The combination of moderate lipophilicity (LogP = 1.58) and favorable tPSA (61.8 Ų) positions it as a lead-like starting point for fragment-based drug discovery or hit-to-lead optimization campaigns . The 2-ethoxy substituent provides an additional vector for structure-activity relationship exploration that is absent in simpler 4-formylphenoxyacetate analogs, enabling fine-tuning of target binding interactions .

Agrochemical Intermediate: Herbicide & Fungicide Candidates

Phenoxyacetic acid derivatives are established scaffolds in agrochemical development, with documented antimicrobial and herbicidal activities in related compounds . Methyl (2-ethoxy-4-formylphenoxy)acetate provides a protected carboxylic acid moiety that can be unmasked post-functionalization to generate the free acid form, which is the active pharmacophore in many phenoxyacetic acid-based herbicides. The 2-ethoxy-4-formyl substitution pattern offers a distinct electronic and steric profile compared to the widely used 2,4-dichloro-substituted phenoxyacetic acid herbicides, potentially enabling the development of next-generation candidates with altered selectivity or resistance profiles .

Chemical Biology: Covalent Protein Probe

The 4-formyl (aldehyde) group is electrophilic and can form reversible covalent Schiff base adducts with lysine side-chain amines or N-terminal amino groups on proteins . This property makes methyl (2-ethoxy-4-formylphenoxy)acetate a useful starting material for synthesizing activity-based probes or covalent inhibitors. The methyl ester-protected carboxyl group remains inert during aldehyde conjugation but can be subsequently deprotected for bioconjugation (e.g., to fluorophores or affinity tags) or for improving aqueous solubility of the final probe construct. The 2-ethoxy group ortho to the aldehyde modulates the electronic environment of the reactive carbonyl, potentially tuning reaction kinetics with biological nucleophiles relative to unsubstituted benzaldehyde analogs .

Process Chemistry: Ester-Protected API Intermediate

In pharmaceutical process development, the methyl ester serves as a temporary protecting group for the carboxylic acid, enabling chemoselective transformations at the aldehyde functionality without interference from a free carboxylate. This orthogonal protection strategy is advantageous when the compound is used as a key intermediate in active pharmaceutical ingredient (API) synthesis, as it eliminates the need for additional protection/deprotection steps . The availability of both 95% and 98% purity grades allows process chemists to select the appropriate quality grade based on the stage of development: 95% for early-stage route scouting and 98% for later-stage optimization where impurity control becomes critical .

Application
Selection Property
Validation Focus
Compound library synthesis
Aldehyde condensation reactivity; methyl ester as masked carboxyl
Condensation efficiency and hydrolysis/amidation yield
Agrochemical lead synthesis
2-Ethoxy-4-formyl phenoxyacetate scaffold
Herbicidal/fungicidal activity screening
Covalent protein probe synthesis
Electrophilic aldehyde for Schiff base formation
Protein labeling specificity and reaction kinetics
API intermediate process development
Orthogonal ester protection enables chemoselective aldehyde transformations
Purity grade suitability and impurity control at scale

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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